molecular formula C16H17ClN2O B11938515 N-(3-chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea CAS No. 853319-08-1

N-(3-chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea

Cat. No.: B11938515
CAS No.: 853319-08-1
M. Wt: 288.77 g/mol
InChI Key: CEYVGMLASNTIEL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3,5-dimethylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(3,5-dimethylphenyl)urea
  • N-(4-methylphenyl)-N’-(3,5-dimethylphenyl)urea
  • N-(3-chloro-4-methylphenyl)-N’-(4-methylphenyl)urea

Uniqueness

N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the phenyl rings can lead to distinct interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

853319-08-1

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3,5-dimethylphenyl)urea

InChI

InChI=1S/C16H17ClN2O/c1-10-6-11(2)8-14(7-10)19-16(20)18-13-5-4-12(3)15(17)9-13/h4-9H,1-3H3,(H2,18,19,20)

InChI Key

CEYVGMLASNTIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C)C)Cl

Origin of Product

United States

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